N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
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Overview
Description
WAY-311764 is a chemical compound known for its antibacterial propertiesThe compound is recognized for its ability to combat bacterial infections, making it a valuable asset in scientific research and industrial applications .
Mechanism of Action
- Specifically, the compound binds to the QB site of the D1 protein, which is involved in electron transfer during photosynthesis .
- The disruption of electron flow leads to the generation of reactive oxygen species (ROS), damaging the photosynthetic machinery and causing cell death in the target weed .
- Downstream effects include reduced carbon fixation, impaired growth, and eventual death of the weed .
- At the cellular level, this disruption affects photosynthesis, growth, and ultimately causes weed death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-311764 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of WAY-311764 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
WAY-311764 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-311764 include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of WAY-311764 depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified antibacterial properties and other chemical characteristics.
Scientific Research Applications
WAY-311764 has several scientific research applications, including:
Chemistry: Used as a model compound for studying antibacterial agents and their mechanisms.
Biology: Investigated for its effects on bacterial cells and potential use in treating bacterial infections.
Medicine: Explored for its potential as an antibacterial drug, particularly in aquaculture and veterinary medicine.
Industry: Utilized in the development of antibacterial coatings and materials for various applications
Comparison with Similar Compounds
WAY-311764 can be compared with other antibacterial compounds such as:
- Maslinic acid
- Glabridin
- Mafenide acetate
- Nalidixic acid
Uniqueness
WAY-311764 stands out due to its specific molecular structure and unique mechanism of action, which provides a distinct antibacterial profile compared to other compounds. Its effectiveness in various applications, including aquaculture, highlights its versatility and potential for broader use .
Conclusion
WAY-311764 is a valuable antibacterial compound with diverse applications in scientific research and industry. Its unique properties and mechanisms of action make it a promising candidate for further study and development in various fields.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-2-4-13-12(3-1)14-15(18-11-19-16(14)22-13)17-5-6-20-7-9-21-10-8-20/h11H,1-10H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRULFKVCUTWCAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCN4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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